![molecular formula C23H31BrO2 B3039907 2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl CAS No. 1402393-56-9](/img/structure/B3039907.png)
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl
Overview
Description
“2-Bromo-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl” is a complex organic chemical compound. It contains a bromine atom, two methoxy groups, and three isopropyl groups attached to a biphenyl core structure .
Synthesis Analysis
This compound belongs to a 2-dialkylphosphine -3, 6-dimethoxy-2 ‘,4’,6 ‘-triisopropyl-1, 1’-biphenyl class of organic phosphine ligands . It’s used as catalysts for organic coupling reactions and has a wide range of applications in the synthesis of natural products, drugs, functional materials, liquid crystal molecules, and bioactive compounds .Molecular Structure Analysis
The molecular formula of this compound is C23H31BrO2 . It contains a bromine atom, two methoxy groups, and three isopropyl groups attached to a biphenyl core structure .Chemical Reactions Analysis
This compound is used as a catalyst for organic coupling reactions . It’s an important class of organic phosphine ligands, complexing with transition metals .Physical And Chemical Properties Analysis
The molecular weight of this compound is 419.402 . The melting point is 191 - 192 °C . Other physical and chemical properties like density, boiling point, and flash point are not available in the current resources .Scientific Research Applications
Chemical Properties
This compound, with the CAS No. 1402393-56-9, has the molecular formula C23H31BrO2 . It is a chemical reagent that is stored in a dry room at room temperature .
Suzuki–Miyaura Coupling
The compound can be used as a boron reagent in the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Oxidative Cyclization Reactions
Bulky gold pi-acid catalysts, which are used in oxidative cyclization reactions, can be derived from this compound . These reactions are important in the synthesis of complex organic molecules.
Biological Potential of Indole Derivatives
Although not directly mentioned, the compound could potentially be used in the synthesis of indole derivatives . These derivatives have shown anti-inflammatory and analgesic activities .
Supramolecular Architecture
The compound can participate in various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br C–H⋅⋅⋅Cl, Cg⋅⋅⋅Cg, O⋅⋅⋅Br and Br⋅⋅⋅Cg), which are effective in the construction of a 3D network .
Safety Considerations
The compound has a signal word of “Warning” and hazard statements H315-H319-H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
2-bromo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYZJCEJZADBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2Br)OC)OC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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